molecular formula C10H10BrNO4S B2495814 2-Bromo-5-[(cyclopropylamino)sulfonyl]benzoic acid CAS No. 852933-48-3

2-Bromo-5-[(cyclopropylamino)sulfonyl]benzoic acid

Cat. No. B2495814
CAS RN: 852933-48-3
M. Wt: 320.16
InChI Key: NGOFHWMILIWKFA-UHFFFAOYSA-N
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Description

2-Bromo-5-[(cyclopropylamino)sulfonyl]benzoic acid, also known as BCSB, is a chemical compound that belongs to the class of sulfonamide drugs. It is a potent inhibitor of carbonic anhydrase IX (CAIX), which is an enzyme that is overexpressed in many solid tumors. BCSB has been studied extensively for its potential as an anticancer agent, and it has shown promising results in preclinical studies.

Scientific Research Applications

Reaction Mechanisms and Synthesis

  • Cyclopropane Synthesis : Benzyl, methyl, and phenyl α-bromovinyl sulfones were reacted with malononitrile and dimethyl malonate sodium enolates in tetrahydrofuran (THF) to give sulfonyl-substituted cyclopropanes. This method can be applied to generate various cyclic structures, indicating the potential utility of bromo and sulfonyl-substituted compounds in synthesizing complex organic molecules (Vasin et al., 2014).

  • Nucleoside Modification : Sulfonylation of 8-bromoadenosine derivatives was studied for selective synthesis of purine cyclonucleosides, showcasing the role of sulfonamides in modifying nucleosides for potential therapeutic applications (Ikehara & Kaneko, 1970).

  • Carbonic Anhydrase Inhibition : A series of benzo[d]thiazole-5- and 6-sulfonamides, including bromo- and iodo-derivatives, were synthesized and investigated for inhibition against human carbonic anhydrase isoforms. This study indicates the potential of bromo and sulfonyl-substituted compounds in developing enzyme inhibitors (Abdoli et al., 2017).

Biological Activity

  • Antifungal and Antibacterial Activities : The synthesis and characterization of a cadmium (II) complex derived from an azo ligand containing a bromo and sulfonyl group showed antifungal and antibacterial activities, suggesting the application of such compounds in developing antimicrobial agents (Jaber et al., 2021).

  • Antimicrobial Enhancements : A study on the fluorosulfonylvinylation of primary and secondary amines, including pharmaceuticals, found that vinyl sulfonyl fluoride-functionalized compounds exhibited improved antimicrobial activity against Gram-positive bacteria, highlighting the chemical modification potential of sulfonamides for enhancing drug properties (Leng et al., 2020).

Mechanism of Action

The mechanism of action for 2-Bromo-5-[(cyclopropylamino)sulfonyl]benzoic acid is not specified in the search results. As a biochemical used for proteomics research, it may be involved in various biological processes .

Future Directions

The future directions for research involving 2-Bromo-5-[(cyclopropylamino)sulfonyl]benzoic acid are not specified in the search results. Given its use in proteomics research , it may be involved in studies related to protein function and structure.

properties

IUPAC Name

2-bromo-5-(cyclopropylsulfamoyl)benzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10BrNO4S/c11-9-4-3-7(5-8(9)10(13)14)17(15,16)12-6-1-2-6/h3-6,12H,1-2H2,(H,13,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NGOFHWMILIWKFA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1NS(=O)(=O)C2=CC(=C(C=C2)Br)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10BrNO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

320.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

852933-48-3
Record name 2-bromo-5-(cyclopropylsulfamoyl)benzoic acid
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